molecular formula C14H10ClN3O3 B3869314 4-chloro-N'-(4-nitrobenzylidene)benzohydrazide CAS No. 51771-29-0

4-chloro-N'-(4-nitrobenzylidene)benzohydrazide

Cat. No.: B3869314
CAS No.: 51771-29-0
M. Wt: 303.70 g/mol
InChI Key: LPQOFQBGRVLXJA-CXUHLZMHSA-N
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Description

4-chloro-N’-(4-nitrobenzylidene)benzohydrazide is a hydrazone derivative known for its significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chloro group and a nitro group attached to a benzylidene moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the precipitated product is filtered and recrystallized from ethanol to obtain pure 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Condensation: The hydrazone moiety can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: 4-chloro-N’-(4-aminobenzylidene)benzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Condensation: Complex hydrazone derivatives.

Scientific Research Applications

4-chloro-N’-(4-nitrobenzylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone moiety can form coordination complexes with metal ions, influencing enzymatic activities and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(4-nitrobenzylidene)benzohydrazide is unique due to the specific positioning of the chloro and nitro groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-12-5-3-11(4-6-12)14(19)17-16-9-10-1-7-13(8-2-10)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQOFQBGRVLXJA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51771-29-0
Record name 4-CHLORO-N'-(4-NITROBENZYLIDENE)BENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-(4-nitrobenzylidene)benzohydrazide
Reactant of Route 2
4-chloro-N'-(4-nitrobenzylidene)benzohydrazide

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